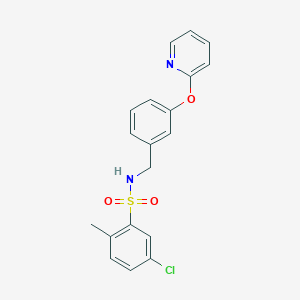
5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Characterization in Drug Development
The compound 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, although not directly studied, is structurally related to methylbenzenesulfonamide derivatives, which have garnered interest for their active groups like pyridine, benzenesulfonyl, and bromine atoms. These derivatives, including compounds like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, have shown potential in drug development, particularly as small molecular antagonists targeting HIV-1 infection prevention (Cheng De-ju, 2015).
Inhibitors of Carbonic Anhydrases
Derivatives of benzenesulfonamides, such as those bearing methyl groups and pyrrolidinone moieties, have been synthesized and evaluated as inhibitors for human carbonic anhydrase (CA) isoforms. The introduction of specific groups, like a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives, has been found to significantly increase the binding affinity to certain CA isoforms, suggesting the potential for further development of CA inhibitors with enhanced selectivity (Irena Vaškevičienė et al., 2019).
Potential in Antimalarial Drug Development
A study on pyrazolopyridine-sulfonamide derivatives revealed their in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2, with certain derivatives showing significant antimalarial activity. This highlights the potential of such derivatives, possibly including 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, in the development of new antimalarial drugs (Thais B Silva et al., 2016).
Mécanisme D'action
Mode of Action
This compound interacts with its targets by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal energy production in cells, leading to a decrease in ATP production and an increase in reactive oxygen species. The resulting changes can lead to cell death, particularly in cells that are heavily dependent on mitochondrial respiration.
Biochemical Pathways
The affected biochemical pathway is the electron transport chain in the mitochondria. By inhibiting complex I, this compound disrupts the normal flow of electrons through the chain, affecting the downstream production of ATP and increasing the production of reactive oxygen species . These changes can lead to cell death and have a significant impact on the growth and proliferation of cells.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in ATP production and an increase in reactive oxygen species due to the inhibition of mitochondrial complex I . These changes can lead to cell death, particularly in cells that are heavily dependent on mitochondrial respiration.
Propriétés
IUPAC Name |
5-chloro-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-14-8-9-16(20)12-18(14)26(23,24)22-13-15-5-4-6-17(11-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFAMJGPHJCYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

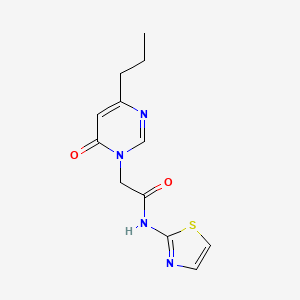
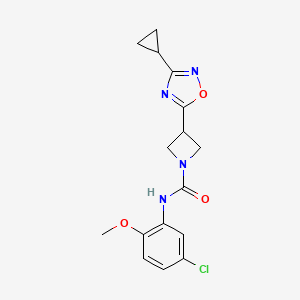
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/no-structure.png)
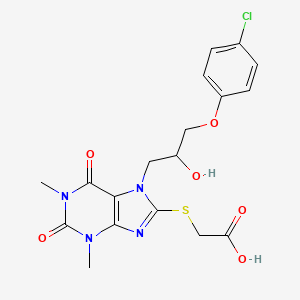
![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2447143.png)


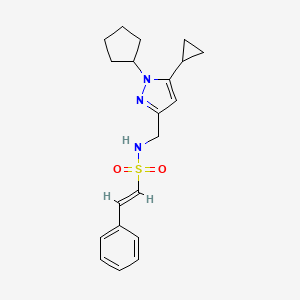
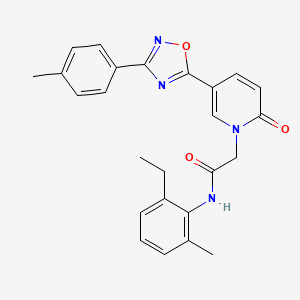
![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2447155.png)
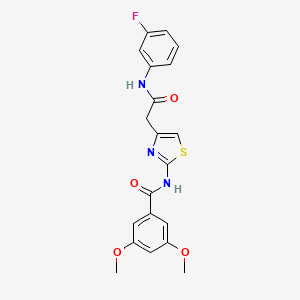
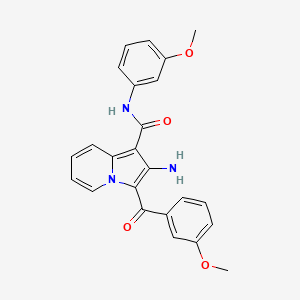
![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2447159.png)